2-Benzyloxy-6-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFXGZJNWASDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Benzyloxy 6 Fluorobenzoic Acid
Established Synthetic Pathways to the Compound
The creation of 2-benzyloxy-6-fluorobenzoic acid is primarily achieved through two main synthetic routes: the O-alkylation of a fluorinated hydroxybenzoic acid precursor and the oxidation of a benzylic precursor.
O-Alkylation of Fluorinated Hydroxybenzoic Acid Precursors
A primary and widely utilized method for synthesizing this compound is the O-alkylation of a suitable fluorinated hydroxybenzoic acid precursor. This reaction, known as Williamson ether synthesis, involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the hydroxyl group of a fluorinated hydroxybenzoic acid is deprotonated by a base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride.
The choice of base and solvent is critical for the success of this reaction. Common bases include potassium hydroxide (B78521) and potassium carbonate, while ethanol (B145695) is often used as the solvent. For instance, one procedure describes the reaction of 2-fluoro-4-hydroxy-benzoic acid with benzyl chloride in the presence of potassium hydroxide and ethanol, resulting in the formation of 2-fluoro-4-benzyloxybenzoic acid. prepchem.com
It is important to note that the reactivity of the starting materials and the reaction conditions can influence the yield and purity of the final product. For example, the reaction of nitronate anions with many alkyl halides leads to O-alkylation, forming carbonyl products through nitronic esters. nih.gov However, in the case of ortho- or para-nitrobenzyl chloride electrophiles, C-alkylation is favored. nih.gov
Oxidative Routes for Carboxylic Acid Formation from Benzylic Precursors
An alternative approach to synthesizing this compound involves the oxidation of a suitable benzylic precursor. This method is particularly useful when the corresponding toluene (B28343) derivative is readily available. The oxidation of a methyl group on a benzene (B151609) ring to a carboxylic acid is a common transformation in organic synthesis.
Various oxidizing agents can be employed for this purpose, with potassium permanganate (B83412) (KMnO4) and chromic acid being traditional choices. For example, p-fluorobenzoic acid has been prepared by the oxidation of p-fluorotoluene with potassium permanganate or chromic acid. orgsyn.org Another method involves the catalytic oxidation of alkyl and aryl aldehydes to carboxylic acids using hydrogen peroxide as the oxidant and benzeneseleninic acid as the catalyst. researchgate.net
More contemporary and environmentally friendly methods often utilize oxygen or oxygen-containing gases in the presence of a catalyst. For instance, 6-fluoro-2-bromobenzoic acid can be synthesized through the catalytic oxidation of 6-fluoro-2-bromotoluene in an acidic solution with oxygen at elevated temperatures. guidechem.com
General Fluorination Strategies for Benzoic Acid Scaffolds
The introduction of fluorine atoms into benzoic acid scaffolds is a crucial step in the synthesis of many fluorinated compounds. Several strategies have been developed for this purpose, including nucleophilic and electrophilic fluorination reactions.
A facile, transition-metal-free synthesis of fluorobenzoic acids involves the nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride (B91410) salts in polar aprotic solvents. umn.eduarkat-usa.org This method has been successfully applied to the preparation of 2-[¹⁸F]-fluoro-5-nitrobenzoic acid, a potential radioligand for Positron Emission Tomography (PET). umn.eduarkat-usa.org
Another common method for introducing a fluorine atom is through the Balz-Schiemann reaction. orgsyn.org This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. This method has been used to prepare p-fluorobenzoic acid from ethyl p-aminobenzoate. orgsyn.org
Protective Group Chemistry in the Synthesis of Functionalized Analogs
In the synthesis of complex molecules like functionalized analogs of this compound, the use of protecting groups is often necessary to prevent unwanted side reactions. Protecting groups are temporarily attached to a functional group to mask its reactivity while other transformations are carried out elsewhere in the molecule.
The benzyl group itself can be considered a protecting group for the hydroxyl function. It is stable under a variety of reaction conditions but can be readily removed by hydrogenolysis. For example, R-1'-methylheptyl 2-fluoro-4-hydroxy-benzoate was obtained by the hydrogenolysis of 1'-methylheptyl 2-fluoro-4-benzyloxy-benzoate using a palladium-carbon catalyst. prepchem.com
Green Chemistry Considerations in Synthetic Protocols
In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods. This includes the use of less hazardous reagents and solvents, milder reaction conditions, and catalytic processes.
In the context of synthesizing fluorinated benzoic acids, several green chemistry approaches have been explored. The use of oxygen as an oxidant in the presence of a catalyst for the conversion of toluenes to benzoic acids is a greener alternative to traditional methods that use stoichiometric amounts of strong oxidizing agents like potassium permanganate or chromic acid. guidechem.comquora.com Additionally, the development of transition-metal-free fluorination methods reduces the reliance on potentially toxic and expensive metal catalysts. umn.eduarkat-usa.org
Synthesis of Key Intermediates for this compound and Related Compounds
One crucial intermediate is 2,6-difluorobenzonitrile (B137791). This compound can be synthesized from 2,6-difluorobenzylamine (B1295058) through a diazotization reaction. google.com 2,6-Difluorobenzonitrile can then be hydrolyzed to 2,6-difluorobenzoic acid. chemicalbook.com It is also a precursor for the synthesis of 2-dimethylamino-6-fluorobenzamide and phenolphthalein-modified polyarylene ether nitrile copolymers. sigmaaldrich.com
Another important intermediate is 2-amino-6-fluorobenzoic acid, which serves as a precursor for various pharmaceuticals. guidechem.com One synthetic route to this compound involves the catalytic oxidation of 6-fluoro-2-bromotoluene to 6-fluoro-2-bromobenzoic acid, followed by reaction with ammonia. guidechem.com An alternative synthesis starts from 2-nitro-6-fluorobenzonitrile. guidechem.com
The synthesis of 2-bromo-6-fluorobenzoic acid has also been reported, starting from o-fluorobenzonitrile through a multi-step process involving nitration, nitroreduction, bromination, diazo-deamination, and hydrolysis. google.com
Chemical Reactivity and Reaction Mechanisms of 2 Benzyloxy 6 Fluorobenzoic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for synthetic modification, enabling the formation of various derivatives through reactions common to this functional class.
The carboxylic acid moiety of 2-Benzyloxy-6-fluorobenzoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis. These reactions typically proceed via activation of the carboxyl group to enhance its electrophilicity.
Esterification: The formation of esters from carboxylic acids can be achieved under various conditions. For instance, coupling reagents like dicyclohexylcarbodiimide (DCC), often accelerated by the addition of 4-dimethylaminopyridine (DMAP), facilitate esterification by forming a highly reactive O-acylisourea intermediate researchgate.net. Alternatively, other reagents such as 2-acyloxy-4,6-dimethoxy-1,3,5-triazines can be used as acylating agents for ester synthesis under mild conditions researchgate.net.
Amidation: Direct amidation by reacting the carboxylic acid with an amine is often challenging and requires catalysts to proceed efficiently. Heterogeneous catalysts like Niobium(V) oxide (Nb2O5) have been shown to be effective for the direct amidation of various carboxylic acids, including benzoic acid derivatives, by activating the carbonyl group researchgate.net. The reaction scope is broad, tolerating a range of functional groups on both the carboxylic acid and the amine researchgate.net. Other catalytic systems, such as those based on boron or nickel, have also been developed for direct amidation reactions from carboxylic acids or their ester derivatives mdpi.com.
| Reaction Type | Reagent/Catalyst System | General Conditions | Product |
|---|---|---|---|
| Esterification | Alcohol, DCC, DMAP | Inert solvent (e.g., CH2Cl2), Room Temperature | Ester |
| Esterification | Alcohol, 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Mild conditions | Ester |
| Amidation | Amine, Nb2O5 | Heat, often solvent-free | Amide |
| Amidation | Amine, Boron-based catalysts (e.g., DATB derivatives) | Varies with substrate, can be mild | Amide |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under specific conditions, typically involving heat. For fluorinated benzoic acids, this transformation can be a key synthetic step. The decarboxylation of fluorophthalic anhydrides to yield fluorobenzoic acids has been demonstrated by heating in a polar aprotic solvent like dimethylformamide googleapis.com. While often catalyzed by substances such as copper or basic compounds, the reaction can sometimes proceed without a catalyst googleapis.com. The stability of the resulting carbanion intermediate influences the ease of decarboxylation; the electron-withdrawing nature of the fluorine atom on the aromatic ring of this compound could potentially facilitate this process under thermal stress.
Transformations of the Benzyloxy Ether Moiety
The benzyloxy group serves as a common protecting group for phenols and alcohols due to its general stability and the variety of methods available for its removal.
The cleavage of the benzyl (B1604629) ether in this compound to yield the corresponding phenol (B47542) is a crucial deprotection step in multi-step syntheses. Several methods are available, offering different levels of selectivity.
Catalytic Hydrogenolysis: This is a standard and mild method for benzyl ether deprotection, typically employing a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere organic-chemistry.orgresearchgate.net. The reaction proceeds to release the free phenol and toluene (B28343). This method is highly efficient but may be incompatible with other reducible functional groups in the molecule, such as alkenes or alkynes organic-chemistry.org.
Acid-Mediated Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can withstand harsh acidic conditions organic-chemistry.org. More selective cleavage can be achieved using Lewis acids. A combination of boron trichloride (BCl3) and a cation scavenger like pentamethylbenzene allows for chemoselective debenzylation at low temperatures, preserving various other functional groups researchgate.netorganic-chemistry.orgresearchgate.net. The scavenger prevents the released benzyl cation from causing unwanted side reactions, such as Friedel-Crafts alkylation on electron-rich aromatic rings researchgate.net. Trifluoroacetic acid (TFA) in combination with pentamethylbenzene has also been shown to rapidly deprotect O-benzyl groups scispace.com.
| Method | Reagents | Key Features | Potential Incompatibilities |
|---|---|---|---|
| Catalytic Hydrogenolysis | H2, Pd/C | Mild, high yield | Alkenes, alkynes, nitro groups |
| Lewis Acid Cleavage | BCl3, Pentamethylbenzene | Highly selective, low temperature | Acid-labile groups |
| Acidolysis | Trifluoroacetic Acid (TFA), Pentamethylbenzene | Rapid deprotection | Acid-sensitive functionalities |
The benzylic carbon—the carbon atom adjacent to the benzene (B151609) ring of the benzyl group—is susceptible to oxidation. The oxidation of benzylic C-H bonds is a fundamental transformation for producing carbonyl compounds mdpi.commasterorganicchemistry.com. In the context of the benzyloxy ether, oxidation at the benzylic position can lead to cleavage of the ether bond.
The reaction can be performed with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid masterorganicchemistry.comyoutube.com. The mechanism likely involves the initial formation of a benzylic radical or an intermediate alcohol, which is then further oxidized. For a benzyloxy group, this oxidation pathway leads to the formation of a benzoate ester, which can be subsequently hydrolyzed under basic conditions to release the free phenol organic-chemistry.org. Milder and more selective reagents, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), are also used for the oxidative cleavage of benzyl ethers, particularly electron-rich ones like p-methoxybenzyl (PMB) ethers organic-chemistry.orgepa.gov. Photoirradiation can enhance the effectiveness of DDQ for cleaving simple benzyl ethers organic-chemistry.org.
Reactivity of the Fluorinated Aromatic Ring
The reactivity of the aromatic ring of this compound is influenced by the electronic effects of its three substituents.
Fluorine (-F): Acts as a deactivating group via its strong negative inductive effect (-I), but as an ortho-, para-director through its positive mesomeric effect (+M) researchgate.net.
Carboxylic Acid (-COOH): A deactivating and meta-directing group.
Benzyloxy Group (-OCH2Ph): An activating and ortho-, para-directing group.
The interplay of these substituents makes predicting the site of electrophilic aromatic substitution complex. However, the strong deactivating nature of the carboxyl and fluoro groups, combined with steric hindrance from the bulky benzyloxy group, generally reduces the ring's susceptibility to electrophilic attack.
Conversely, the presence of the electron-withdrawing fluorine atom can activate the ring towards nucleophilic aromatic substitution (SNA_r), particularly if there were a leaving group at an ortho or para position. In some activated molecules, the fluorine atom itself can be labile and serve as a leaving group in nucleophilic substitution reactions researchgate.net. The precise reactivity and regioselectivity of the fluorinated ring in this compound would depend heavily on the specific reaction conditions and the nature of the attacking electrophile or nucleophile. Studies on fluorophenylhydroxamates as enzyme inhibitors show that the position of fluorine substitution significantly impacts binding and that the fluoroaromatic ring can be accommodated in specific binding pockets nih.gov.
Nucleophilic Aromatic Substitution (SNAr) Pathways on Fluorine
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. In the case of this compound, the fluorine atom can act as a leaving group. The feasibility of this reaction depends on the ability of the aromatic ring to stabilize the intermediate negative charge that develops during the reaction.
The SNAr mechanism typically proceeds via a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.com The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups positioned ortho or para to the leaving group are particularly effective at stabilizing this negative charge through resonance, thereby activating the ring towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.com
In this compound, the substituents have conflicting effects on SNAr reactivity at the C6 position (the carbon attached to fluorine):
Carboxylic Acid Group (-COOH): This group is electron-withdrawing and therefore deactivating for electrophilic substitution but activating for nucleophilic substitution. However, it is located meta to the fluorine atom. In the meta position, it can only exert an inductive electron-withdrawing effect and cannot delocalize the negative charge of the Meisenheimer complex through resonance, offering only moderate activation. masterorganicchemistry.com
Benzyloxy Group (-OCH₂Ph): This ether group is electron-donating by resonance. Electron-donating groups increase the electron density of the ring, which disfavors attack by a nucleophile and thus deactivates the ring for SNAr.
An interesting aspect of SNAr reactions is the reactivity trend of halogens as leaving groups, which follows F > Cl > Br > I. This is contrary to the trend seen in SN1 and SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile, not the breaking of the carbon-halogen bond. chemistrysteps.com The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the negatively charged intermediate, accelerating the first step of the reaction. masterorganicchemistry.comyoutube.com
Table 1: Influence of Substituents on SNAr Reactivity at C6
| Substituent | Position Relative to Fluorine | Electronic Effect | Expected Impact on SNAr |
|---|---|---|---|
| Carboxylic Acid (-COOH) | meta | Electron-withdrawing (Inductive) | Activating |
| Benzyloxy (-OCH₂Ph) | ortho | Electron-donating (Resonance) | Deactivating |
Electrophilic Aromatic Substitution (EAS) Patterns
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. uci.edu The regiochemical outcome of the reaction is determined by the directing effects of the substituents already present on the ring. These groups can be classified as activating or deactivating, and as ortho, para- or meta-directors. pressbooks.pubchadsprep.com
The directing effects of the substituents in this compound are summarized below:
Benzyloxy Group (-OCH₂Ph): As an ether group, it is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom into the ring. It is a potent ortho, para-director. pressbooks.pubchemistrysteps.com
Fluorine Atom (-F): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of resonance donation of their lone pairs. pressbooks.publibretexts.org
Carboxylic Acid Group (-COOH): This is a deactivating group due to the electron-withdrawing nature of the carbonyl group through both induction and resonance. It acts as a meta-director. libretexts.orgassets-servd.host
The available positions for substitution on the ring are C3, C4, and C5. The directing effects of the three groups converge to strongly favor substitution at specific positions:
Position C3: This position is ortho to the powerfully activating benzyloxy group, meta to the deactivating carboxylic acid group, and para to the fluorine atom.
Position C5: This position is para to the activating benzyloxy group, meta to the deactivating carboxylic acid group, and ortho to the fluorine atom.
Position C4: This position is meta to both the benzyloxy and fluorine groups, and para to the carboxylic acid group.
The directing effects overwhelmingly favor substitution at the C3 and C5 positions . The strong activating and ortho, para-directing nature of the benzyloxy group is the dominant influence. Both the carboxylic acid (directing meta to itself) and the fluorine (directing ortho/para to itself) also direct incoming electrophiles to C3 and C5. Therefore, electrophilic attack is highly unlikely at the C4 position. The ratio of C3 to C5 substitution would be influenced by steric hindrance, with the C5 position potentially being more accessible.
Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution
| Substituent | Position | Classification | Directing Effect | Favored Positions |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | C1 | Deactivating | meta | C3, C5 |
| Benzyloxy (-OCH₂Ph) | C2 | Activating | ortho, para | C3, C5 |
| Fluorine (-F) | C6 | Deactivating | ortho, para | C3, C5 |
Mechanistic Studies of Key Transformations
Mechanism of Electrophilic Aromatic Substitution:
The EAS mechanism proceeds in two steps. uci.edu First, the π-electron system of the aromatic ring attacks an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step as it involves the disruption of aromaticity. uci.edu In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.
For this compound, electrophilic attack at C5 would proceed as follows:
Formation of the Sigma Complex: The π bond between C5 and C6 attacks the electrophile (E⁺). The resulting carbocation is stabilized by resonance, with particularly stable contributors arising from the delocalization of the positive charge onto the oxygen of the ortho-benzyloxy group. This resonance stabilization from the activating group is why the ortho and para positions are so strongly favored. chemistrysteps.com
Deprotonation: A weak base (e.g., the conjugate base of the acid used to generate the electrophile) removes the proton from C5, and the electrons from the C-H bond move to reform the aromatic π system, yielding the final substituted product.
Mechanism of Nucleophilic Aromatic Substitution (Addition-Elimination):
Should an SNAr reaction occur with a strong nucleophile (Nu⁻), the mechanism would also be a two-step process: chemistrysteps.com
Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the fluorine (C6), which is polarized due to fluorine's high electronegativity. This forms a negatively charged intermediate (a Meisenheimer complex) where the negative charge is delocalized across the aromatic ring. While the meta-carboxylic acid group provides some inductive stabilization, the lack of ortho or para electron-withdrawing groups makes this intermediate less stable than in classic SNAr substrates.
Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in this context. This step is typically fast.
Synthesis and Exploration of Derivatives and Structural Analogs
Design and Synthesis of Substituted 2-Benzyloxyfluorobenzoic Acid Derivatives
The core structure of 2-benzyloxy-6-fluorobenzoic acid offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives.
Analogs with Modified Benzyloxy Moieties
The benzyloxy group is a key structural feature that can be readily modified to influence the molecule's properties. A general and convenient method for the preparation of benzyl (B1604629) ethers involves the use of 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.org This reagent, which can be generated in situ, allows for the benzylation of alcohols under neutral conditions, a process that is often challenging with traditional methods requiring strong bases or acids. beilstein-journals.org The synthesis of 2-benzyloxypyridine, a precursor to the active reagent, can be achieved in high yield by reacting benzyl alcohol with 2-chloropyridine (B119429) and potassium hydroxide (B78521) in toluene (B28343). beilstein-journals.org
Another approach involves the reaction of a hydroxybenzoic acid with a substituted benzyl halide. For instance, 4-(benzyloxy)-2-fluorobenzoic acid can be synthesized from 2-fluoro-4-hydroxybenzoic acid by reaction with benzyl chloride in the presence of a base like potassium hydroxide. prepchem.com This methodology allows for the introduction of various substituents on the benzyl ring, thereby creating a library of analogs with diverse electronic and steric properties. The synthesis of (2,2,2-trifluoroethoxy)benzoic acids from halobenzoic acids and 2,2,2-trifluoroethanol (B45653) in the presence of a strong base and a copper catalyst further illustrates the potential for introducing fluorinated alkyl groups in place of the benzyl moiety. google.com
| Starting Material | Reagent | Product | Key Features of Synthesis |
| Alcohol | 2-Benzyloxy-1-methylpyridinium triflate | Benzyl ether | Neutral reaction conditions, in situ reagent generation. beilstein-journals.org |
| 2-Fluoro-4-hydroxybenzoic acid | Benzyl chloride, Potassium hydroxide | 4-(Benzyloxy)-2-fluorobenzoic acid | Straightforward benzylation of a phenolic hydroxyl group. prepchem.com |
| Halobenzoic acid | 2,2,2-Trifluoroethanol, Strong base, Copper catalyst | (2,2,2-Trifluoroethoxy)benzoic acid | Introduction of a trifluoroethoxy group. google.com |
| 3-Butoxyphenol | Benzyl bromide, K2CO3 | 2-Benzyloxy-6-butoxybenzaldehyde | O-alkylation of a substituted phenol (B47542). semanticscholar.org |
Derivatives with Varied Fluorine Substitution Patterns
Altering the position and number of fluorine substituents on the benzoic acid ring is a common strategy to fine-tune the molecule's electronic properties. The synthesis of difluorobenzoic acids, such as 2,6-difluorobenzoic acid and 2,4-difluorobenzoic acid, has been well-documented. 2,6-Difluorobenzoic acid can be prepared from the hydrolysis of 2,6-difluorobenzonitrile (B137791) using sodium hydroxide in an autoclave at elevated temperature and pressure. chemicalbook.com Similarly, a method for the synthesis of 2,4-difluorobenzoic acid involves the oxidation of 2,4-dinitrotoluene (B133949) followed by fluorination. google.com
A facile, transition metal-free synthesis of fluorobenzoic acids has been reported through the nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride (B91410) salts in polar aprotic solvents. arkat-usa.orgresearchgate.net This method has been applied to the preparation of various fluorobenzoic acid derivatives.
| Starting Material | Key Reagents/Conditions | Product | Reference |
| 2,6-Difluorobenzonitrile | Sodium hydroxide, water, 150°C, autoclave | 2,6-Difluorobenzoic acid | chemicalbook.com |
| 2,4-Dinitrotoluene | Hydrogen peroxide, manganese dioxide, then fluorination | 2,4-Difluorobenzoic acid | google.com |
| 1-Arylbenziodoxolones | Cesium fluoride, DMF | 2-Fluorobenzoic acids | arkat-usa.orgresearchgate.net |
Halogenated and Alkyl-Substituted Aromatic Analogs
The introduction of other halogens, such as bromine and chlorine, or alkyl groups onto the aromatic ring provides another avenue for structural diversification. The synthesis of 5-bromo-2-chlorobenzoic acid has been reported through various methods, including the bromination of 2-chlorobenzoic acid or the diazotization and chlorination of 5-bromo-2-aminobenzoic acid derivatives. nih.gov
The preparation of 2-bromo-6-fluorobenzoic acid is also a known process. bldpharm.com The synthesis of 6-halogen-substituted vitamin B6 analogs highlights the exploration of halogenation in related heterocyclic systems, which can provide insights into the effects of such substitutions. nih.gov Furthermore, the synthesis of various alkyl-substituted hydrazine (B178648) derivatives, while not directly related to benzoic acids, demonstrates general synthetic strategies for introducing alkyl groups onto aromatic rings. arkat-usa.org
Boronic Acid and Boronate Ester Derivatives of this compound
Boronic acids and their corresponding esters are valuable synthetic intermediates, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govsigmaaldrich.com The synthesis of (2-(benzyloxy)-6-fluorophenyl)boronic acid has been reported, and this compound is commercially available. sigmaaldrich.comsigmaaldrich.com The general synthesis of aryl boronic acids often involves the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080), followed by hydrolysis. nih.gov For instance, the preparation of 5-bromo-2-fluorobenzeneboronic acid involves the lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a trialkyl borate and subsequent hydrolysis. google.com
The synthesis of benzylboronic acids and their pinacol (B44631) esters can be achieved through methods like the palladium(II)-catalyzed Markovnikov hydroboration of aryl alkenes with bis(pinacolato)diboron. organic-chemistry.org These methods provide access to a range of boronic acid derivatives that can be used to further functionalize the this compound scaffold.
| Derivative | CAS Number | Availability |
| (2-(Benzyloxy)-6-fluorophenyl)boronic acid | 1217500-53-2 | Commercially available sigmaaldrich.comsigmaaldrich.com |
| (2-(Benzyloxy)-6-bromo-3-fluorophenyl)boronic acid | N/A | Research chemical bldpharm.com |
| (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)boronic acid | N/A | Research chemical bldpharm.com |
Amine-Derived Analogs and Related Hybrid Scaffolds
The carboxylic acid group of this compound can be converted into an amide functionality, leading to a new class of analogs. The synthesis of amides can be achieved through standard coupling reactions between the carboxylic acid (or its activated form, such as an acyl chloride) and an appropriate amine. While specific examples for the amidation of this compound are not detailed in the provided search results, the general principles of amide bond formation are well-established in organic chemistry.
The synthesis of hydrazine derivatives from various alkyl and aryl amines provides a template for creating related hybrid scaffolds. arkat-usa.org These reactions typically involve diazotization of the amine followed by reduction. arkat-usa.org
Incorporation of 2-Fluorobenzoic Acid Moieties into Heterocyclic Systems
2-Fluorobenzoic acid and its derivatives serve as important building blocks for the synthesis of various heterocyclic compounds. For example, 2-amino-3-fluorobenzoic acid is a key intermediate in the synthesis of indole (B1671886) derivatives. orgsyn.org The synthesis of fluorinated and fluoroalkylated heterocycles containing a sulfur atom can be achieved through cycloaddition reactions. nih.gov Thiocarbonyl compounds, for instance, can act as heterodienophiles in [4+2]-cycloaddition reactions to construct six-membered heterocyclic frameworks. nih.gov
The synthesis of 2-benzyl-7-fluoro-6-methoxy- and 2-benzyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxides demonstrates the incorporation of a benzyloxy-like fragment and fluorine atoms into a quinoxaline (B1680401) scaffold. researchgate.net These examples underscore the versatility of fluorinated benzoic acid derivatives as precursors for a wide range of complex heterocyclic systems with potential applications in various fields of chemistry.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Benzyloxy 6 Fluorobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework and the electronic environment of the fluorine atom. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, a complete assignment of the molecule's structure can be achieved.
The ¹H NMR spectrum of 2-Benzyloxy-6-fluorobenzoic acid is expected to display distinct signals corresponding to the carboxylic acid proton, the aromatic protons on both the fluorinated benzoic acid ring and the benzyl (B1604629) group, and the benzylic methylene (B1212753) protons.
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically above 10 ppm, due to the acidic nature of the proton. Its chemical shift can be sensitive to solvent and concentration.
Benzyl Group Protons: The five protons of the phenyl ring of the benzyl group are expected to appear as a multiplet in the range of 7.30-7.50 ppm. The two benzylic protons (-O-CH₂-Ph) should produce a sharp singlet around 5.2 ppm, as they lack adjacent protons for coupling.
Benzoic Acid Ring Protons: The three protons on the disubstituted ring will show complex splitting patterns due to both homo- and heteronuclear coupling (with ¹⁹F).
The proton at the C5 position (H-5) is expected to be a triplet of doublets (td) due to coupling with the adjacent H-4 and H-3 protons, and a longer-range coupling to the fluorine at C6.
The protons at C3 and C4 will exhibit splitting patterns (doublet of doublets or multiplets) influenced by their neighboring protons and the fluorine atom.
Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analogous compounds and spectroscopic principles.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| -COOH | > 10.0 | Broad Singlet (br s) | Chemical shift is variable. |
| Benzyl Aromatic (C₆H₅) | 7.30 - 7.50 | Multiplet (m) | Represents 5 protons. |
| Benzylic (-OCH₂-) | ~5.2 | Singlet (s) | Represents 2 protons. |
| Aromatic H-3, H-4, H-5 | 6.8 - 7.6 | Multiplets (m) | Complex splitting due to H-H and H-F coupling. |
The ¹³C NMR spectrum will provide information on all fourteen carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegative oxygen and fluorine atoms, and carbon signals for the fluorinated ring will exhibit splitting due to C-F coupling.
Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected to be the most downfield, typically in the range of 165-170 ppm.
Aromatic Carbons: The carbons of the benzoic acid ring will appear between approximately 110 and 165 ppm. The carbon attached to the fluorine (C-6) will show a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, or four-bond couplings. The carbon attached to the benzyloxy group (C-2) will also be significantly deshielded.
Benzyl Group Carbons: The benzylic methylene carbon (-OCH₂-) is expected around 70 ppm. The aromatic carbons of the benzyl group will resonate in the typical aromatic region of 127-136 ppm.
Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analogous compounds and spectroscopic principles.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) | Notes |
|---|---|---|---|
| -COOH | ~167.0 | Small (e.g., ³JCF) | Carboxyl carbon. |
| C-6 (C-F) | ~162.0 | Large (¹JCF > 240 Hz) | Directly bonded to fluorine. |
| C-2 (C-O) | ~158.0 | Small (²JCF) | Directly bonded to benzyloxy group. |
| Benzyl Aromatic (C₆H₅) | 127.0 - 136.0 | None | Includes 4 distinct signals. |
| Benzoic Acid Aromatic (C3, C4, C5) | 110.0 - 135.0 | Present (²⁻⁴JCF) | Chemical shifts and couplings vary by position. |
| C-1 (C-COOH) | ~115.0 | Small (²JCF) | Ipso-carbon to the carboxyl group. |
| Benzylic (-OCH₂-) | ~71.0 | None | Methylene bridge carbon. |
¹⁹F NMR is a highly sensitive technique for observing the fluorine environment. For this compound, a single resonance is expected. The multiplicity of this signal will be a multiplet, likely a doublet of triplets, resulting from coupling to the ortho-proton (H-5) and meta-protons. The chemical shift for a fluorine atom ortho to a carboxylic acid group is typically found in the range of -110 to -140 ppm relative to a CFCl₃ standard. arkat-usa.org
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks, helping to trace the connectivity of protons within the benzoic acid and benzyl rings separately.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link the benzylic methylene protons to their corresponding carbon and each aromatic proton to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons. For instance, correlations would be expected from the benzylic (-OCH₂-) protons to the C-2 of the benzoic acid ring and the C-1' of the benzyl ring, confirming the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound, the exact mass can be calculated.
Table 3: Calculated High-Resolution Mass Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|---|
| C₁₄H₁₁FO₃ | 247.0765 |
In a typical mass spectrum, the molecular ion peak would be observed. Key fragmentation pathways would likely involve the cleavage of the benzylic ether bond. A prominent fragment ion would be expected at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), which is a very stable species. Another significant fragment would arise from the loss of the benzyl group, resulting in an ion corresponding to 2-fluoro-6-hydroxybenzoic acid.
Coupled Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and thermally stable compounds. For a molecule like this compound, direct analysis by GC-MS can be challenging due to its polarity and relatively low volatility. Therefore, derivatization is a common prerequisite to enhance its volatility and thermal stability, making it suitable for GC analysis.
Derivatization: To analyze acidic compounds such as fluorinated benzoic acids, a derivatization step is typically employed. uzh.ch A common method involves esterification to convert the carboxylic acid group into a less polar and more volatile ester. For instance, derivatization with agents like N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) can be used, which replaces the acidic proton of the carboxyl group with a tert-butyldimethylsilyl (TBDMS) group. uzh.ch This process significantly improves chromatographic peak shape and reduces thermal degradation in the GC inlet and column.
Expected Fragmentation Pattern: Once derivatized, the molecule is separated on the GC column and introduced into the mass spectrometer. The electron ionization (EI) mass spectrum would be expected to show a series of characteristic fragments. The molecular ion peak [M]•+ of the derivatized acid would be observed, and its mass would confirm the molecular weight of the derivative.
Key fragmentation pathways would likely include:
Loss of the benzyl group: A prominent fragmentation would be the cleavage of the benzylic ether bond, resulting in a fragment corresponding to the tropylium cation (C₇H₇⁺) at m/z 91.
Decarboxylation: Loss of the carboxyl group (as CO₂) or the derivatized carboxyl group is another expected fragmentation, helping to identify the core structure.
Fragments from the silyl (B83357) derivative: If a silylating agent is used, characteristic losses of alkyl groups from the silicon atom (e.g., loss of a tert-butyl group) would be observed.
Coupled Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of this compound as it can handle polar, non-volatile, and thermally sensitive compounds without the need for derivatization.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is the standard method for separating such aromatic acids. A C18 column would be used with a mobile phase typically consisting of a mixture of an aqueous buffer (like formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, would ensure efficient separation and good peak shape.
Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, typically operated in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. This provides a clear indication of the molecular weight (246.07 g/mol ).
Tandem Mass Spectrometry (MS/MS): To confirm the structure, collision-induced dissociation (CID) of the [M-H]⁻ precursor ion would be performed. Expected fragmentation patterns in negative ion mode include:
Loss of CO₂: Decarboxylation of the parent ion would yield a significant fragment ion.
Cleavage of the benzyloxy group: The ether bond could cleave, providing structural information about the substituents on the aromatic ring.
LC-MS data is available for related compounds, such as 3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid, confirming the utility of this technique for structural verification. bldpharm.com
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides detailed information about the functional groups and molecular structure of a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to be dominated by vibrations characteristic of its carboxylic acid, aromatic, and ether functionalities. In the solid state, benzoic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies of the carboxyl group. nih.gov
Expected Characteristic FT-IR Bands:
O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded -OH group in the carboxylic acid dimer. nih.gov
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group (-CH₂-) of the benzyl moiety are expected in the 2850-2960 cm⁻¹ range.
C=O Stretch: The carbonyl stretch of the carboxylic acid dimer is one of the strongest bands in the spectrum, typically appearing around 1680-1710 cm⁻¹.
C=C Stretch: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.
C-O Stretch: The C-O stretching of the carboxylic acid and the ether linkage will appear in the 1210-1320 cm⁻¹ region.
C-F Stretch: The C-F stretching vibration for a fluorinated benzene (B151609) derivative is expected to be a strong band in the 1100-1250 cm⁻¹ region.
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O are strong in the IR, non-polar bonds and symmetric vibrations often give rise to strong Raman signals.
Expected Characteristic FT-Raman Bands:
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene rings, typically around 1000 cm⁻¹, is often a very strong and sharp band in the Raman spectrum.
C=O Stretch: The carbonyl stretch will also be present, though typically weaker than in the IR spectrum.
C-H Stretch: Aromatic and aliphatic C-H stretching bands will be observed above 3000 cm⁻¹.
The table below presents experimental vibrational frequencies for a related compound, 2,3,6-trifluorobenzoic acid, which helps in assigning the expected vibrations for the target molecule. nih.gov
| Vibrational Mode | 2,3,6-trifluorobenzoic acid FT-IR (cm⁻¹) nih.gov | 2,3,6-trifluorobenzoic acid FT-Raman (cm⁻¹) nih.gov | Expected Assignment for this compound |
|---|---|---|---|
| O-H stretch (dimer) | ~3000 (broad) | - | Broad band in 2500-3300 cm⁻¹ region |
| C=O stretch | 1711 | 1710 | Strong band around 1680-1710 cm⁻¹ |
| Aromatic C=C stretch | 1616, 1587, 1480 | 1617, 1589 | Multiple bands in the 1450-1600 cm⁻¹ region |
| C-F stretch | 1247 | 1249 | Strong band in the 1100-1250 cm⁻¹ region |
| Ring breathing | - | 1040 | Strong, sharp band around 1000 cm⁻¹ |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light will be dominated by π→π* transitions within the two aromatic rings (the fluorinated benzoic acid moiety and the benzyl group).
Based on studies of benzoic acid, two main absorption bands, the B-band and C-band, are expected. rsc.org
B-band: An intense absorption band is expected around 230-240 nm.
C-band: A less intense, broader band is expected around 270-280 nm. rsc.org
The presence of substituents on the benzene ring alters the position and intensity of these absorption maxima.
The -COOH group is a deactivating group that can cause a slight shift in the absorption bands.
The -F atom, acting as an auxochrome, is expected to cause a small bathochromic (red) shift.
The -OCH₂Ph (benzyloxy) group is an auxochrome and is expected to cause a more significant bathochromic shift and potentially an increase in molar absorptivity (hyperchromic effect).
| Compound | Form | B-band λmax (nm) rsc.org | C-band λmax (nm) rsc.org |
|---|---|---|---|
| Benzoic Acid | Neutral (acidic pH) | 230 | 274 |
| Benzoate | Anion (basic pH) | 225 | 269 |
| This compound | Neutral (Predicted) | >230 | >274 |
X-ray Crystallography and Solid-State Structure Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not publicly documented, its solid-state structure can be reliably predicted based on the known structures of related compounds, such as 2,6-difluorobenzoic acid. researchgate.net
Predicted Solid-State Structure: It is highly probable that this compound crystallizes as a centrosymmetric dimer, connected by a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. This forms a characteristic R²₂(8) ring motif. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₄F₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Interaction | Centrosymmetric O-H···O hydrogen-bonded dimers |
| Dihedral Angle (Ring vs. COOH) | 33.70 (14)° |
Computational and Theoretical Chemistry Studies on 2 Benzyloxy 6 Fluorobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Hartree-Fock (HF) Methods
Hartree-Fock is another ab initio method that could be used. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it can still provide valuable baseline information on the electronic structure and molecular orbitals. A comparative HF and DFT study, as seen for 3-(Benzyloxy)benzoic acid, could offer a more comprehensive understanding of the electronic properties.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties
To investigate the electronic absorption properties, TD-DFT calculations would be performed. This method is used to predict the ultraviolet-visible (UV-Vis) spectrum by calculating the energies of electronic transitions between molecular orbitals. The results would help in understanding the electronic excitations and the nature of the chromophores within the molecule.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations could provide insights into the behavior of 2-Benzyloxy-6-fluorobenzoic acid in various environments. By simulating the molecule's movement over time, researchers can study its conformational flexibility, interactions with solvent molecules, and potential for aggregation. This would be particularly relevant for understanding its behavior in solution.
Electronic Structure and Reactivity Descriptors
The electronic structure provides clues about the chemical reactivity of a molecule.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Analysis of the spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
While the framework for such a computational study is well-established, the specific data and detailed research findings for this compound are currently absent from the scientific literature.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron distribution within a molecule. wisc.edujoaquinbarroso.comnih.gov It transforms the complex many-electron wavefunction into a localized Lewis-like structure, consisting of core orbitals, lone pairs, and bond orbitals. wisc.edujoaquinbarroso.com This method provides a quantitative description of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
|---|---|---|
| nO(S) | σC25-O26(S26) | Data not available for this compound |
| nO(S) | σC15-N16 | Data not available for this compound |
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. walisongo.ac.id Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netnih.gov
For this compound, the MESP surface would show a high negative potential around the carboxylic acid group's oxygen atoms, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. researchgate.netnih.gov The hydrogen atom of the carboxyl group would exhibit a strong positive potential, highlighting its acidic nature and role as a hydrogen bond donor. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. The aromatic rings will likely show a mix of potentials, with the π-systems representing areas of moderate negative potential. nih.gov Understanding these electrostatic features is crucial for predicting how the molecule will interact with other molecules and its potential role in chemical reactions. walisongo.ac.id
Density of States (DOS) and Partial DOS Calculations
Density of States (DOS) and Partial Density of States (PDOS) calculations provide a detailed picture of the electronic structure of a molecule by showing the number of available electronic states at each energy level. researchgate.netcp2k.org The total DOS gives an overview of the energy levels of all molecular orbitals, while the PDOS breaks this down into the contributions from individual atoms or groups of atoms (e.g., the benzoic acid moiety versus the benzyloxy group). researchgate.net
These calculations are instrumental in understanding the contributions of different fragments to the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For this compound, PDOS analysis would clarify which parts of the molecule are primarily involved in electron donation (HOMO) and electron acceptance (LUMO), which is fundamental to its reactivity. nih.gov The energy gap between the HOMO and LUMO, also obtainable from these calculations, is a key indicator of the molecule's kinetic stability and chemical reactivity. sci-hub.senih.gov
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystalline solid is governed by a complex interplay of intermolecular interactions. Understanding these interactions is key to predicting and controlling the physical properties of the material.
Hydrogen Bonding Networks
In the solid state, this compound is expected to form distinct hydrogen bonding networks. The carboxylic acid group is a classic motif for forming strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. nih.govresearchgate.net In these dimers, the carboxyl groups of two molecules are linked in a head-to-tail fashion. nih.gov
Hirshfeld Surface Analysis and Quantitative Contributions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. nih.govnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contact. nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | Data not available for this compound |
| C···H/H···C | Data not available for this compound |
| O···H/H···O | Data not available for this compound |
| F···H/H···F | Data not available for this compound |
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in chemical systems. researchgate.netnih.govwikipedia.org It is based on the electron density and its reduced density gradient. nih.gov The resulting plots show broad, colored surfaces that represent different types of non-covalent interactions: blue for strong, attractive interactions like hydrogen bonds; green for weaker van der Waals interactions; and red for repulsive steric clashes. wikipedia.orgresearchgate.net
Theoretical Prediction of Reaction Pathways and Energetics
General principles of computational chemistry, often employing Density Functional Theory (DFT), could be applied to model reactions involving this compound. Such studies would typically involve:
Conformational Analysis: Identifying the lowest energy three-dimensional structures of the molecule.
Reaction Coordinate Scanning: Exploring the potential energy surface along a proposed reaction pathway to identify transition states and intermediates.
Frequency Calculations: To confirm the nature of stationary points (minima or transition states) and to calculate zero-point vibrational energies and thermal corrections to the energetics.
Without specific studies, any discussion of reaction pathways, such as potential intramolecular cyclization or other transformations, would be purely speculative. The energetics of such hypothetical reactions, including activation energies and reaction enthalpies, remain uncalculated for this compound.
Future computational research could provide valuable insights into the reactivity of this molecule, potentially guiding synthetic efforts or explaining observed chemical behaviors.
Applications of 2 Benzyloxy 6 Fluorobenzoic Acid As a Key Building Block in Organic Synthesis
Utility in Carbon-Carbon Bond Formation Reactions
The structural features of 2-benzyloxy-6-fluorobenzoic acid and its derivatives make it a useful component in the strategic formation of carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules.
While this compound itself is not typically a direct substrate for cross-coupling reactions, its halogenated precursors are instrumental in palladium-catalyzed C-C bond formation. The Suzuki-Miyaura coupling, which forges a bond between an organoboron compound and an organic halide, is a prime example. nih.gov In this context, a precursor such as 3-(benzyloxy)-6-bromo-2-fluorobenzoic acid would serve as the electrophilic partner.
The reaction mechanism involves the palladium catalyst undergoing oxidative addition to the carbon-halogen bond of the precursor. Subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, yields the coupled product while regenerating the catalyst. The presence of the benzyloxy and fluoro groups on the aromatic ring can influence the electronic properties and reactivity of the substrate, while the benzyloxy group can also serve as a protecting group for the phenol (B47542) functionality during the coupling process. This approach allows for the introduction of diverse aryl or vinyl substituents at the 6-position of the ring system, providing a pathway to highly functionalized aromatic compounds.
The carboxylic acid moiety of this compound is a key functional group for participating in condensation reactions to form amides and esters. These reactions are fundamental steps in the synthesis of more complex molecules. For instance, the compound can be activated and reacted with amines or alcohols to yield the corresponding amide or ester adducts.
Research has demonstrated the utility of this compound as a precursor in the synthesis of complex heterocyclic structures. In one pathway, the benzyl (B1604629) ester of this compound is used as a starting material. google.comgoogle.com This ester, formed through a condensation reaction, is then subjected to further chemical transformations. Ultimately, the benzyl protecting group on the carboxylic acid is removed via hydrolysis to yield the free carboxylic acid, which is an intermediate in the synthesis of 1-orthofluorophenyl substituted 1,2,5-thiazolidinedione derivatives. google.comgoogle.com These final products are complex, cyclized scaffolds investigated for their potential as PTP-1B inhibitors. google.com This demonstrates how the initial condensation capability of the acid group is pivotal for integrating the entire molecular fragment into a larger, biologically active scaffold.
Contribution to Multi-Component Reaction Design
The direct application of this compound in well-established, one-pot multi-component reactions (MCRs) is not extensively documented in scientific literature. However, its inherent functionalities lend themselves to sequential, highly efficient syntheses that share the principles of MCRs. The distinct reactivity of the carboxylic acid, the influence of the ortho-fluoro substituent, and the stability of the benzyloxy group allow for programmed, step-wise reactions where multiple bonds are formed in a single vessel, thereby enhancing synthetic efficiency.
Precursor for Advanced Organic Scaffolds and Specialty Chemicals
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of advanced organic scaffolds with potential pharmaceutical applications. Its unique substitution pattern is leveraged to create molecules with specific three-dimensional arrangements and functionalities.
As detailed in patent literature, this compound is a crucial building block for a class of 1-orthofluorophenyl substituted 1,2,5-thiazolidinedione derivatives. google.comgoogle.com These compounds are designed as inhibitors of protein tyrosine phosphatase 1B (PTP-1B), a key enzyme implicated in metabolic regulation. The synthesis involves incorporating the 2-benzyloxy-6-fluorophenyl moiety as a critical component of the final drug-like molecule. The table below outlines the progression from the starting material to the advanced scaffold.
| Starting Material/Intermediate | Transformation Step | Resulting Scaffold/Product | Application | Reference |
| This compound benzyl ester | Saponification (hydrolysis of the benzyl ester) | This compound | Intermediate for further synthesis | google.com, google.com |
| This compound | Multi-step synthesis including condensation and cyclization | 1-orthofluorophenyl substituted 1,2,5-thiazolidinedione derivatives | PTP-1B inhibitors for potential treatment of diabetes and obesity | google.com |
This pathway underscores the value of this compound in medicinal chemistry as a non-commercial, advanced intermediate for creating high-value specialty chemicals.
Development of Chemical Components for Advanced Materials (e.g., Liquid Crystals)
While direct evidence of this compound being incorporated into liquid crystals is limited, its structural motifs are highly relevant to the design of advanced materials. Benzoic acid derivatives are fundamental cores for many liquid crystalline compounds, often forming ordered structures through hydrogen bonding and other intermolecular interactions. sigmaaldrich.com
The presence and position of a fluorine substituent can significantly influence the mesomorphic (liquid crystalline) properties of a material, affecting parameters like melting point, clearing point, and the type of phase formed. uc.pt Similarly, the benzyloxy group is a common feature in liquid crystal design, providing a rigid, bulky substituent that can promote the formation of desired mesophases. Research on related molecules, such as those with a 3-hydroxybenzoic acid core protected by a benzyl group, highlights the utility of this combination in creating bent-shaped liquid crystals. google.com Therefore, this compound represents a promising, albeit currently underexplored, scaffold for the rational design of novel liquid crystalline materials.
Q & A
Q. What are the established synthetic routes for 2-Benzyloxy-6-fluorobenzoic acid, and what reaction conditions are critical for success?
- Methodological Answer : A common approach involves introducing the benzyloxy and fluorine groups to a benzoic acid backbone. For example:
Esterification : Protect the hydroxyl group of 6-fluorosalicylic acid using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl ether .
Halogenation : Fluorination via electrophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki reaction using fluorophenylboronic acid intermediates) .
Critical conditions include inert atmosphere (N₂/Ar), controlled temperature (e.g., 80–120°C), and catalysts like Pd(PPh₃)₄ for cross-coupling .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for benzyl protons at δ 5.1–5.3 ppm, ¹⁹F NMR for fluorine at δ -110 to -120 ppm) .
- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm .
- Melting Point : Compare experimental values (e.g., 192–196°C for related benzoic acids) with literature .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) to separate regioisomers .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the synthesis of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl for ortho positions) to direct benzyloxy/fluoro group placement .
- Directed Ortho Metalation : Utilize directing groups (e.g., -COOH) to control fluorine substitution via lithiation .
- Computational Modeling : Predict steric/electronic effects using DFT calculations to optimize reaction pathways .
Q. How should researchers resolve contradictory data from different synthesis batches (e.g., variable yields or byproducts)?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., debenzylated or over-fluorinated derivatives) .
- Reaction Monitoring : Track intermediates in real-time via in-situ IR spectroscopy to pinpoint deviations .
- Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry) to identify critical factors .
Q. What computational methods predict the reactivity of fluorinated benzoic acid derivatives in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .
- Docking Studies : Model interactions with catalysts (e.g., Pd complexes) to optimize coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
